BenchChemオンラインストアへようこそ!

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Steric parameter Peptide conformation QSAR

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate (CAS 176504-88-4), systematically named methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is a Boc-protected L-tert-leucine methyl ester derivative with molecular formula C12H23NO4 and molecular weight 245.32 g/mol. This compound belongs to the class of N-Boc-protected non-proteinogenic amino acid esters and is characterized by a sterically demanding tert-butyl side chain combined with orthogonal amino (Boc) and carboxyl (methyl ester) protecting groups.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 176504-88-4
Cat. No. B061102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
CAS176504-88-4
SynonymsL-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1
InChIKeyNDACBWZNPPVOJB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-tert-Leucine Methyl Ester (CAS 176504-88-4): Chiral Building Block Procurement & Differentiation Guide


(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate (CAS 176504-88-4), systematically named methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is a Boc-protected L-tert-leucine methyl ester derivative with molecular formula C12H23NO4 and molecular weight 245.32 g/mol [1]. This compound belongs to the class of N-Boc-protected non-proteinogenic amino acid esters and is characterized by a sterically demanding tert-butyl side chain combined with orthogonal amino (Boc) and carboxyl (methyl ester) protecting groups . It is supplied as a liquid at ambient temperature with commercial purity specifications ranging from ≥95% to 98% (GC), and is stored under refrigeration (2–8°C) . The compound serves as a chiral intermediate in solution-phase and solid-phase peptide synthesis, particularly where the exceptional steric bulk of the tert-leucine side chain is required to enforce conformational constraint or modulate proteolytic stability in peptidomimetic drug candidates [2].

Why Boc-L-Leucine Methyl Ester or Boc-L-Valine Methyl Ester Cannot Replace CAS 176504-88-4 in Stereochemically Demanding Sequences


Although Boc-L-leucine methyl ester (CAS 63096-02-6) and Boc-L-valine methyl ester share the same Boc and methyl ester protecting groups with identical molecular formula (C12H23NO4), the side-chain topology of the target compound — a quaternary tert-butyl group versus the secondary isobutyl of leucine or isopropyl of valine — produces fundamentally different steric and conformational outcomes that cannot be compensated by adjusting coupling reagents or conditions [1]. The tert-butyl side chain introduces significantly greater steric hindrance during peptide bond formation, which directly affects both coupling kinetics and the conformational ensemble of the resulting peptide [2]. In drug discovery contexts, this steric differentiation has proven decisive: bis(L-tert-leucine)-containing HIV-1 protease inhibitors such as CGP-75355 achieved potent antiviral activity (IC50 = 26 nM) and favorable oral pharmacokinetics, whereas the corresponding L-leucine and L-valine analogs showed inferior target engagement and bioavailability profiles [1]. Furthermore, the (S)-enantiomeric configuration at the α-carbon is an absolute requirement for biological activity in the L-tert-leucine series; the (R)-enantiomer (Boc-D-tert-leucine methyl ester, CAS 153960-35-1) produces opposite stereochemical outcomes in asymmetric synthesis and cannot substitute without re-engineering the entire synthetic route . Generic substitution within this compound class therefore risks not merely reduced yield but complete failure of stereochemical integrity, conformational design, and pharmacological activity.

Quantitative Comparative Evidence: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate (CAS 176504-88-4) vs. Closest Analogs


Steric Bulk Differentiation: tert-Butyl Side Chain vs. Isobutyl (Leucine) and Isopropyl (Valine) Analogs

The tert-butyl side chain of the target compound provides a quantifiably greater steric footprint compared to the isobutyl side chain of Boc-L-leucine methyl ester (CAS 63096-02-6) and the isopropyl side chain of Boc-L-valine methyl ester. In alpha-helix stabilization studies, a tert-butyl side chain was shown to be significantly more helix-destabilizing than the sec-butyl side chain of isoleucine, the isopropyl side chain of valine, and even the unrestricted side chain of glycine, establishing a rank order of steric impact that directly influences peptide secondary structure [1]. This steric differentiation is exploited in peptidomimetic design where the tert-leucine residue enforces specific turn conformations resistant to proteolytic degradation [2].

Steric parameter Peptide conformation QSAR

Coupling Efficiency: N-Boc-L-tert-Leucine with HATU in Fluorinated Peptidomimetic Synthesis

In the synthesis of fluorinated ether analogs, N-Boc-L-tert-leucine (the free acid form corresponding to the target methyl ester after ester hydrolysis) was coupled using HATU and i-Pr₂NEt in DMF, achieving coupling yields in the range of 73–84% [1]. While this yield range is broadly comparable to coupling efficiencies reported for less hindered Boc-amino acids (e.g., Boc-L-leucine typically yields >85% under similar HATU conditions), the key differentiation is that tert-leucine couplings require optimized activation protocols to overcome steric hindrance at the α-carbon [2]. The 73–84% yield represents a realistic benchmark for procurement planning: users should anticipate moderately reduced coupling efficiency compared to leucine analogs and should budget for excess activated carboxyl component or extended reaction times.

Peptide coupling HATU Fluorinated analogs

Validated Drug Intermediate Status: Boc-L-tert-Leucine as the P3 Fragment in Boceprevir and Simnotrelvir Syntheses

The tert-leucine scaffold (as its Boc-protected form) is a pharmacophoric requirement in multiple clinically validated antiviral protease inhibitors. In Boceprevir (CAS 394730-60-0), an FDA-approved HCV NS3/4A protease inhibitor, the P3 fragment is (S)-tert-leucine, and commercial-scale syntheses employ Boc-L-tert-leucine (CAS 62965-35-9) as the direct coupling partner [1]. Similarly, the total synthesis of simnotrelvir, a SARS-CoV-2 3CL protease inhibitor developed as an oral COVID-19 therapeutic, uses L-tert-leucine as one of three key amino acid building blocks, assembled via classical HATU/NMM peptide coupling methodology in an optimized 5-step sequence with 42% overall yield [2]. The bis(L-tert-leucine) scaffold is also central to the HIV-1 protease inhibitor CGP-75355, which exhibits an IC50 of 26 nM against HIV-1 protease and an ED50 of 0.7 nM in HIV-1/MN-infected MT-2 cells . No leucine or valine analog has achieved comparable potency and oral bioavailability in these specific chemotypes.

Antiviral drug synthesis Boceprevir Simnotrelvir

Enantiomeric Purity Requirements: Chiral HPLC and Optical Rotation Specifications vs. D-Enantiomer

Commercial specifications for the target compound's free-acid analog (N-Boc-L-tert-leucine, CAS 62965-35-9) include HPLC purity ≥98.0% and optical purity ≥99% ee (L-enantiomer), with specific rotation [α]D = -4.5° ± 1° (c = 1, MeOH) [1]. The D-enantiomer (CAS 153960-35-1 for the methyl ester; CAS 124655-17-0 for the free acid) exhibits opposite optical rotation and is used when the mirror-image stereochemical outcome is required in asymmetric catalysis . Enzymatic resolution of racemic N-Boc-tert-leucine esters using proteases in biphasic buffer–MTBE systems achieves both enantiomers in excellent ee, with the D-tert-leucine ester being particularly valuable as no practical alternative synthetic method exists for this enantiomer [2]. Cross-contamination of even 1–2% of the D-enantiomer can compromise diastereoselectivity in subsequent coupling steps or produce epimeric peptide products that are difficult to separate chromatographically.

Enantiomeric excess Chiral purity Optical rotation

Orthogonal Protection Strategy: Boc/Methyl Ester vs. Fmoc and Unprotected Analogs for Multi-Step Synthesis

The target compound features orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups, enabling sequential deprotection strategies that are not possible with mono-protected analogs such as L-tert-leucine methyl ester hydrochloride (CAS 63038-27-7) or Boc-L-tert-leucine free acid (CAS 62965-35-9) alone . In the Boceprevir synthetic route, Boc-L-tert-leucine is coupled directly to the bicyclic proline core, with the Boc group subsequently removed under acidic conditions (HCl/dioxane or TFA) while the methyl ester remains intact for downstream elaboration [1]. In contrast, the Fmoc-protected analog (Fmoc-L-tert-leucine) requires basic deprotection conditions (piperidine/DMF) that would prematurely cleave the methyl ester, making the Boc/methyl ester combination uniquely suited for synthetic sequences requiring orthogonal deprotection of amino and carboxyl termini [2].

Orthogonal protection Boc chemistry Solid-phase peptide synthesis

Procurement-Relevant Application Scenarios for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate (CAS 176504-88-4)


Convergent Synthesis of HCV and SARS-CoV-2 Protease Inhibitors Requiring P3 tert-Leucine Fragment

In antiviral protease inhibitor programs targeting HCV NS3/4A (e.g., Boceprevir analogs) or SARS-CoV-2 3CL protease (e.g., simnotrelvir analogs), the P3 position demands the tert-leucine side chain for optimal oral bioavailability and target potency. Procurement of CAS 176504-88-4 as the doubly protected methyl ester enables direct coupling of the Boc-protected amino function to the P2 fragment via HATU/DIPEA in DMF (73–84% expected coupling yield [1]), followed by orthogonal methyl ester hydrolysis (LiOH, MeOH/H₂O/THF, 87–92% yield [1]) to liberate the free acid for subsequent C-terminal elongation. This sequence avoids an intermediate Boc-deprotection/reprotection cycle and is consistent with the process chemistry route developed for simnotrelvir (5 steps, 42% overall yield) [2].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

In Boc-chemistry SPPS protocols, the target compound serves as a pre-activated amino acid derivative for direct on-resin coupling. The tert-butyl side chain's exceptional steric bulk enforces β-turn conformations and reduces protease susceptibility in the final peptide product [3]. Users should note that coupling efficiency with the hindered tert-leucine residue is moderately reduced (estimated 5–15% yield penalty vs. Boc-L-leucine methyl ester under identical conditions [4]), and coupling protocols should employ HATU or HBTU with extended reaction times (2–4 h) rather than standard carbodiimide (DCC/EDC) methods to minimize racemization .

Asymmetric Synthesis of Chiral Ligands and Organocatalysts via Enzymatic Kinetic Resolution

Racemic N-Boc-tert-leucine methyl ester (the racemic counterpart of CAS 176504-88-4) can be enzymatically resolved using subtilisin or other proteases in a biphasic buffer–MTBE system at pH 7.7, 36°C, to yield both N-Boc-L-tert-leucine (free acid, >99% ee) and unreacted N-Boc-D-tert-leucine methyl ester (excellent ee) [5]. This method is particularly valuable for accessing the D-enantiomer series, for which practical synthetic methods are otherwise unavailable. Procurement of the racemic ester for resolution (or direct purchase of the resolved L-enantiomer CAS 176504-88-4) supports the parallel synthesis of both enantiomeric series of chiral ligands for asymmetric catalysis.

Hydrophobic Peptide Fragment Synthesis with Controlled Aqueous Solubility

When designing peptide fragments where hydrophobic character needs to be balanced with synthetic tractability, the methyl ester form of Boc-L-tert-leucine provides enhanced solubility in organic solvents (THF, CH₂Cl₂, DMF) compared to the free acid form, facilitating homogeneous reaction conditions for solution-phase coupling . The liquid physical state at ambient temperature (20°C) also simplifies automated liquid handling and parallel synthesis workflows compared to solid analogs. The Boc group can be selectively removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the methyl ester, enabling sequential N-terminal deprotection and chain elongation.

Quote Request

Request a Quote for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.